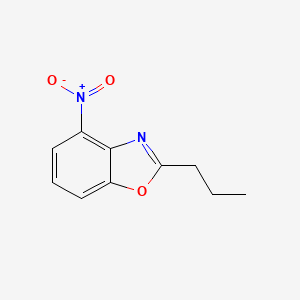

4-Nitro-2-propyl-1,3-benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-propyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-4-9-11-10-7(12(13)14)5-3-6-8(10)15-9/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNYHMIDCHJYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309960 | |

| Record name | 4-Nitro-2-propylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-05-2 | |

| Record name | 4-Nitro-2-propylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2-propylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 4-Nitro-2-propyl-1,3-benzoxazole

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Nitro-2-propyl-1,3-benzoxazole

This guide provides a comprehensive, research-grade overview of the synthesis and structural elucidation of this compound, a heterocyclic compound of interest within medicinal and materials chemistry. The benzoxazole scaffold is a privileged structure in drug discovery, appearing in a range of biologically active agents.[1][2] This document is intended for researchers and professionals in organic synthesis and drug development, offering a narrative that combines established chemical principles with practical, field-proven insights.

The synthesis of 2-substituted benzoxazoles is most reliably achieved through the cyclocondensation of a 2-aminophenol with a suitable carboxylic acid or its derivative.[3][4] This core strategy offers high versatility and generally good yields. For the target molecule, this compound, our retrosynthetic analysis identifies 2-amino-3-nitrophenol and butyric acid (or a more reactive derivative like butyryl chloride) as the key starting materials.

The critical step is the formation of the oxazole ring via intramolecular cyclization and dehydration. This transformation requires a potent condensing agent to facilitate the initial acylation of the amino group followed by the ring closure. While various reagents can be employed, Phosphorus Oxychloride (POCl₃) is a highly effective, albeit aggressive, choice that promotes the necessary dehydration under relatively mild heating.

Proposed Reaction Mechanism

The reaction proceeds through a well-understood pathway. First, the amino group of 2-amino-3-nitrophenol acts as a nucleophile, attacking the carbonyl carbon of the butyryl precursor. This is followed by an intramolecular nucleophilic attack by the hydroxyl group onto the same carbon, leading to a cyclic intermediate. Subsequent elimination of water, driven by the condensing agent and heat, yields the aromatic benzoxazole ring system.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 3. Benzoxazole synthesis [organic-chemistry.org]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitro-2-propyl-1,3-benzoxazole

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview of 4-Nitro-2-propyl-1,3-benzoxazole (CAS No. 1000018-05-2), a heterocyclic compound of interest in medicinal chemistry. Due to a notable lack of specific experimental data in public literature, this document adopts a predictive and methodological approach. It outlines the probable synthetic pathways, predicts key physicochemical properties based on its structural analogues, and details the requisite experimental protocols for its empirical characterization. This guide is structured to serve as a foundational resource for researchers initiating studies on this molecule, providing both theoretical grounding and practical, field-proven methodologies for its synthesis and analysis.

Introduction: The Benzoxazole Scaffold and the Significance of this compound

The benzoxazole scaffold, a bicyclic system comprising a fused benzene and oxazole ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3] The stability of the aromatic system, combined with its capacity for functionalization at multiple positions, makes it a versatile core for drug design.

This compound incorporates three key structural features that suggest a strong potential for biological activity:

-

The benzoxazole core provides the foundational heterocyclic structure.

-

The 2-propyl group increases lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic binding pockets in biological targets.[4]

-

The 4-nitro group , a potent electron-withdrawing moiety, significantly modulates the electronic properties of the aromatic system. This can influence binding interactions and may serve as a pharmacophore or, conversely, a toxicophore, often by participating in cellular redox reactions.[5]

The specific placement of the nitro group at the 4-position, as opposed to the more commonly studied 5- or 6-positions, presents a unique electronic and steric profile that warrants detailed investigation.[6] This guide provides the necessary framework for such an undertaking.

Synthesis and Purification

A plausible and efficient synthesis of this compound involves the condensation and subsequent cyclization of a 2-aminophenol precursor with a carboxylic acid or its derivative. This is a well-established route for benzoxazole formation.[7][8]

Proposed Synthetic Pathway

The synthesis can be envisioned as a one-pot, two-component reaction starting from 2-amino-3-nitrophenol and butanoyl chloride (or butyric acid with a coupling agent).

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via acid-catalyzed cyclization.

Materials:

-

2-Amino-3-nitrophenol

-

Butyric acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-nitrophenol (1 equivalent).

-

Addition of Reagents: Add butyric acid (1.2 equivalents) and polyphosphoric acid (PPA) in a quantity sufficient to ensure a stirrable paste. Causality: PPA serves as both the solvent and the dehydrating acid catalyst required for the intramolecular cyclization of the amide intermediate.

-

Reaction: Heat the mixture to 140-160°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Neutralization: Neutralize the aqueous solution with saturated sodium bicarbonate until the evolution of CO₂ ceases. Trustworthiness: This step is crucial to remove the acid catalyst and precipitate the organic product.

-

Extraction: Extract the product into dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Objective: To isolate pure this compound from the crude reaction mixture.

Procedure:

-

Chromatography Setup: Prepare a silica gel column using a slurry of silica in hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing). Collect fractions and monitor by TLC.

-

Isolation: Combine the pure fractions containing the desired product and evaporate the solvent to yield purified this compound.

Physicochemical Properties

Table 1: Calculated and Predicted Physicochemical Properties

| Property | Predicted/Calculated Value | Method/Justification |

| Molecular Formula | C₁₀H₁₀N₂O₃ | Calculated from structure |

| Molecular Weight | 206.20 g/mol | Calculated from formula |

| Appearance | Yellowish solid | Nitroaromatic compounds are typically colored solids. |

| Melting Point | 70-90 °C (Predicted) | Based on similar substituted benzoxazoles. Requires experimental validation. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone, Chloroform). Sparingly soluble in alcohols. Insoluble in water. | Prediction based on the aromatic core, propyl chain, and polar nitro group. |

| logP (Octanol/Water) | ~2.5 - 3.5 (Predicted) | The propyl group increases lipophilicity, while the nitro and oxazole groups add polarity. This value is crucial for predicting drug-likeness. |

Protocol: Melting Point Determination

Objective: To determine the melting point range of the purified compound as an indicator of purity.

Procedure:

-

Load a small amount of the dry, crystalline solid into a capillary tube.

-

Place the tube in a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow range (<2 °C) indicates high purity.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to confirm the identity and structure of the synthesized molecule. The following sections describe the expected spectral features and the protocols for their acquisition.

dot digraph "Spectroscopy_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Primary Structural Confirmation"; style = "rounded"; color = "#5F6368"; MS [label="Mass Spec (MS)\nConfirms Molecular Weight", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR ('H, ¹³C)\nDetermines Connectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label = "Functional Group Identification"; style = "rounded"; color = "#5F6368"; FTIR [label="FTIR Spectroscopy\nIdentifies Key Bonds (e.g., -NO₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Purified_Compound [label="Purified Sample of\nthis compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Purified_Compound -> MS; Purified_Compound -> NMR; Purified_Compound -> FTIR; }

Caption: Standard workflow for spectroscopic characterization.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

Aromatic Protons (3H): Expected in the δ 7.5-8.5 ppm region. The electron-withdrawing nitro group will deshield adjacent protons. The protons at positions 5, 6, and 7 will form a complex splitting pattern (likely a combination of doublets and triplets).

-

Propyl Group Protons (7H):

-

-CH₂- (alpha to C=N): A triplet around δ 2.9-3.1 ppm.

-

-CH₂- (middle): A sextet around δ 1.8-2.0 ppm.

-

-CH₃ (terminal): A triplet around δ 1.0-1.2 ppm.

-

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

C=N (Oxazole): ~165 ppm

-

Aromatic Carbons: 110-150 ppm range, with the carbon bearing the nitro group (C4) being significantly downfield.

-

Propyl Carbons: 10-40 ppm range.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Analysis: Process the spectra to identify chemical shifts (δ), integration values (for ¹H), and coupling constants (J).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is invaluable for identifying the key functional groups present in the molecule.

Predicted Characteristic IR Absorptions (KBr pellet):

-

Asymmetric NO₂ Stretch: Strong band at ~1520-1560 cm⁻¹.

-

Symmetric NO₂ Stretch: Strong band at ~1340-1360 cm⁻¹.

-

C=N Stretch (Oxazole): Medium band around 1610-1640 cm⁻¹.

-

Aromatic C=C Stretch: Medium bands in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H Stretch (propyl): Bands just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

-

C-O-C Stretch (Oxazole): Bands in the 1050-1250 cm⁻¹ region.

Protocol: FTIR Analysis (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: Press the resulting powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the pellet in the spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A strong peak at m/z = 206.

-

Key Fragments:

-

Loss of the propyl group (M-43): m/z = 163.

-

Loss of NO₂ (M-46): m/z = 160.

-

Fragments corresponding to the propyl chain (e.g., m/z = 43).

-

Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Ionize the sample using Electron Ionization (EI) at 70 eV.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions, confirming the molecular weight and aspects of the structure.

Potential Biological Activity and Future Directions

The benzoxazole nucleus is a versatile scaffold with a wide range of reported biological activities.[2] The addition of a nitro group often confers significant antimicrobial or antiparasitic properties.[5]

Hypothesized Activities:

-

Antimicrobial/Antifungal: Many nitro-substituted heterocycles exhibit potent activity against bacteria and fungi.[3] The lipophilic propyl chain may enhance cell wall/membrane penetration.

-

Antitubercular: Benzoxazole derivatives have shown promise against Mycobacterium tuberculosis.[4]

-

Anticancer: The benzoxazole core is present in various compounds with anticancer activity.[1]

Future Research:

-

Empirical Validation: The immediate priority is the synthesis and rigorous experimental validation of the physicochemical and spectroscopic properties predicted in this guide.

-

Biological Screening: The compound should be screened against a panel of microbial strains (bacterial and fungal) and cancer cell lines to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues (e.g., varying the alkyl chain length at position 2, or the nitro group position) would be a logical next step to develop a comprehensive SAR and optimize for potency and selectivity.

References

-

This compound Safety Data Sheet. (n.d.). Retrieved from [Link]

- Benzoxazole derivatives: design, synthesis and biological evalu

- Benzoxazoles: Diverse Biological Activities and Therapeutic Potential. (2023).

- Novel benzoxazoles: synthesis and antibacterial, antifungal, and antitubercular activity against antibiotic-resistant and -sensitive microbes. (2013).

-

This compound [1000018-05-2]. (n.d.). Chemsigma. Retrieved from [Link]

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules.

- Highly lipophilic benzoxazoles with potential antibacterial activity. (2005). Molecules.

- [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. (1975). Acta Poloniae Pharmaceutica.

-

4-Nitrobenzo-2-oxa-1,3-diazole. (n.d.). PubChem. Retrieved from [Link]

-

Benzoxazole. (n.d.). PubChem. Retrieved from [Link]

-

Benzoxazole, 2-(4-nitrophenyl)-. (n.d.). PubChem. Retrieved from [Link]

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Benzoxazole. (n.d.). NIST WebBook. Retrieved from [Link]

- Synthesis of New Benzoxadiazole compounds Derived from ethyl-4-(7-nitro-2,1,3-benzoxadiazole-4-yl) amino] benzoate. (2012). Journal of Al-Nahrain University.

- Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. (2020). The Journal of Organic Chemistry.

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic functionalities with tetrahydropyran. (2016). RSC Advances.

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (2015). Royal Society of Chemistry.

- A Review on Various Synthetic Methods of Benzoxazole Moiety. (2014). International Journal of Pharmacy and Biological Sciences.

- Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. (2018). Journal of Structural Chemistry.

- Zinc Sulfide (ZnS) Nanoparticles: An Effective Catalyst for Synthesis of Benzoxazole Derivatives. (2023). Asian Journal of Green Chemistry.

-

5-Nitro-2-phenyl-1,3-benzoxazole. (n.d.). PubChem. Retrieved from [Link]

-

1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo[e][9][10]oxazine. (2016). ResearchGate.

Sources

- 1. This compound | 1000018-05-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel benzoxazoles: synthesis and antibacterial, antifungal, and antitubercular activity against antibiotic-resistant and -sensitive microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly lipophilic benzoxazoles with potential antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Benzoxazole synthesis [organic-chemistry.org]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. zycz.cato-chem.com [zycz.cato-chem.com]

- 10. 1000018-05-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to 4-Nitro-2-propyl-1,3-benzoxazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitro-2-propyl-1,3-benzoxazole, a heterocyclic compound with significant potential in medicinal chemistry. While specific research on this molecule is emerging, this document consolidates available data and provides expert insights into its chemical identity, a plausible synthetic route, predicted physicochemical properties, and its prospective applications in drug discovery. By drawing parallels with structurally related benzoxazole derivatives, this guide serves as a foundational resource for researchers interested in exploring the therapeutic utility of this compound.

Introduction to the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This aromatic scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[2][3] The benzoxazole nucleus is considered a "privileged" structure, as its derivatives have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The structural rigidity and potential for diverse substitutions at various positions of the benzoxazole ring system allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for the design of novel therapeutic agents.

Chemical Identity of this compound

The specific compound of interest, this compound, is a derivative of the core benzoxazole structure, featuring a nitro group at the 4-position and a propyl group at the 2-position.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1000018-05-2[5][6] |

| Molecular Formula | C10H10N2O3 |

| Molecular Weight | 206.20 g/mol |

Chemical Structure

The chemical structure of this compound is depicted below. The numbering of the benzoxazole ring system follows standard IUPAC nomenclature.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on standard organic synthesis techniques for similar compounds.

Step 1: Synthesis of 2-Amino-3-nitrophenol

-

To a stirred solution of 2-aminophenol in concentrated sulfuric acid, cooled to 0-5 °C, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 2-amino-3-nitrophenol.

Step 2: Synthesis of this compound

-

A mixture of 2-amino-3-nitrophenol and a slight excess of butanoic acid is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

-

The reaction mixture is heated at an elevated temperature (e.g., 140-160 °C) for several hours until the reaction is complete (monitored by TLC).

-

The hot mixture is then carefully poured into ice-water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a dilute sodium bicarbonate solution to remove any unreacted acid, followed by washing with water.

-

Purification by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) should afford the desired this compound.

Physicochemical Properties and Characterization

While experimental data for this compound is scarce, its physicochemical properties can be predicted based on its structure.

| Property | Predicted Value / Characteristic | Rationale |

| Appearance | Yellowish solid | Nitroaromatic compounds are often colored. |

| Solubility | Insoluble in water, soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform). | The aromatic and alkyl components suggest poor aqueous solubility. |

| Melting Point | Moderately high | The planar aromatic system and the presence of a polar nitro group would contribute to a stable crystal lattice. |

| Boiling Point | High | Expected for a molecule of this molecular weight and polarity. |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on the benzoxazole ring, as well as the aliphatic protons of the propyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group.

-

¹³C NMR would provide signals for all ten carbon atoms in the molecule, with distinct chemical shifts for the aromatic, heterocyclic, and aliphatic carbons.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (206.20 g/mol ). Fragmentation patterns could provide further structural information.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=N and C-O-C stretching of the oxazole ring, the aromatic C=C stretching, and the symmetric and asymmetric stretching of the nitro group.

-

Elemental Analysis: Would confirm the percentage composition of carbon, hydrogen, and nitrogen in the purified compound.

Potential Applications in Drug Discovery

The benzoxazole scaffold is a cornerstone in the development of new therapeutic agents. [7]The introduction of a nitro group and an alkyl chain at specific positions on the benzoxazole ring can significantly modulate its biological activity.

Rationale for Pharmacological Interest

-

Antimicrobial Activity: Many benzoxazole derivatives exhibit potent antibacterial and antifungal properties. [4][8]The nitro group, in particular, is a well-known pharmacophore in several antimicrobial drugs.

-

Anticancer Activity: A significant number of 2-substituted benzoxazoles have demonstrated promising anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival. [9][10]* Anti-inflammatory and Analgesic Activity: Benzoxazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, often through the inhibition of cyclooxygenase (COX) enzymes. [8][11]

Caption: Structure-Activity Relationship of this compound.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for this compound, general precautions for handling nitroaromatic compounds and benzoxazole derivatives should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles. [2]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [3]Avoid contact with skin and eyes. [2]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases. [4]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Future Directions and Conclusion

This compound represents an under-explored area within the vast landscape of benzoxazole chemistry. The proposed synthetic route provides a clear path for its preparation, which would enable a thorough investigation of its physicochemical properties and biological activities. Based on the extensive research on analogous compounds, it is reasonable to hypothesize that this molecule may possess interesting pharmacological properties, particularly in the areas of antimicrobial and anticancer research. This technical guide serves as a call to action for the scientific community to further investigate this promising compound and unlock its full therapeutic potential.

References

-

Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). Journal of Molecular Structure, 1244, 130939.

-

Synthesis and pharmacological screening of some benzoxazole derivatives as an anti inflammatory agents. (n.d.). SlideShare. Retrieved January 18, 2026, from [Link]

- Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.

- Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. (2008). Bioorganic & Medicinal Chemistry Letters, 18(15), 4438-4442.

- Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. (2013). Journal of Applicable Chemistry, 2(3), 448-456.

-

Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Benzoxazole, 2-(4-nitrophenyl)-. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences, 6(10), 17-24.

-

Benzoxazole. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

4-Nitrobenzo-2-oxa-1,3-diazole. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

- 1. [PDF] Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro- 2.1,3,- Benzoxadiazole -4-Yl) Amino Benzoate | Semantic Scholar [semanticscholar.org]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 1000018-05-2 [chemicalbook.com]

- 6. 1000018-05-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. wjpsonline.com [wjpsonline.com]

Spectroscopic data (NMR, IR, MS) of 4-Nitro-2-propyl-1,3-benzoxazole

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Nitro-2-propyl-1,3-benzoxazole

The approach herein is grounded in providing a rationale for the predicted spectral features, thereby offering a framework for the interpretation of experimentally acquired data. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), outlining the expected signatures of the title compound.

Molecular Structure of this compound

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound comprises a benzoxazole core, which is a bicyclic system consisting of a benzene ring fused to an oxazole ring. A propyl group is attached at the 2-position of the oxazole ring, and a nitro group is substituted at the 4-position of the benzene ring.

Caption: Chemical structure of this compound.

Methodology for Spectroscopic Analysis

A standardized workflow is crucial for obtaining high-quality spectroscopic data.[2] The following outlines the general protocols for the characterization of a novel benzoxazole derivative.

Caption: General workflow for spectroscopic characterization.

Experimental Protocols

-

Nuclear Magnetic Resonance (NMR):

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable.[1]

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H and ¹³C NMR should be used. Two-dimensional NMR experiments like COSY and HSQC can be employed for unambiguous assignments.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For the Attenuated Total Reflectance (ATR) method, a small amount of the solid sample is placed directly on the ATR crystal. For the KBr pellet method, 1-2 mg of the sample is ground with ~100 mg of dry KBr and pressed into a thin pellet.[2]

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory (for ATR) or a pure KBr pellet should be acquired and subtracted.[2]

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. The aromatic protons are expected in the downfield region (δ 7.0-8.5 ppm), influenced by the electron-withdrawing nitro group and the heterocyclic ring.[1] The propyl group protons will appear in the upfield region.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H5 | ~8.2 | d | 1H | Deshielded by the adjacent nitro group and the oxazole ring. |

| H6 | ~7.5 | t | 1H | Shielded relative to H5 and H7. |

| H7 | ~7.8 | d | 1H | Influenced by the oxazole nitrogen. |

| -CH₂- (α to C=N) | ~3.0 | t | 2H | Adjacent to the electron-withdrawing imine-like carbon of the oxazole ring. |

| -CH₂- (middle) | ~1.9 | sextet | 2H | Standard aliphatic methylene protons. |

| -CH₃ | ~1.0 | t | 3H | Standard aliphatic methyl protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are influenced by hybridization and the electronic environment. Carbons of the benzoxazole ring are expected over a wide range, with the C=N carbon being significantly downfield.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (C=N) | ~165 | Imine-like carbon, significantly deshielded. |

| C3a | ~150 | Aromatic carbon attached to oxygen. |

| C4 (C-NO₂) | ~145 | Aromatic carbon attached to the nitro group. |

| C5 | ~122 | Aromatic CH carbon. |

| C6 | ~128 | Aromatic CH carbon. |

| C7 | ~112 | Aromatic CH carbon. |

| C7a | ~140 | Aromatic carbon attached to nitrogen. |

| -CH₂- (α to C=N) | ~30 | Aliphatic carbon attached to the benzoxazole ring. |

| -CH₂- (middle) | ~20 | Aliphatic carbon. |

| -CH₃ | ~14 | Aliphatic carbon. |

Predicted Infrared (IR) Spectrum

The IR spectrum is used to identify the functional groups present in a molecule. The most characteristic vibrations for this compound are expected from the nitro group, the C=N bond of the oxazole ring, and the aromatic system.

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~3100-3000 | C-H stretch | Aromatic C-H stretching. |

| ~2960-2850 | C-H stretch | Aliphatic C-H stretching from the propyl group. |

| ~1615 | C=N stretch | Characteristic for the oxazole ring. |

| ~1580, 1470 | C=C stretch | Aromatic ring stretching. |

| ~1550, 1350 | N-O stretch | Asymmetric and symmetric stretching of the nitro group, respectively. These are typically strong absorptions.[4][5] |

| ~1250 | C-O-C stretch | Asymmetric stretch of the aryl-alkyl ether-like system within the oxazole ring. |

Predicted Mass Spectrum (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation. For this compound (Molecular Formula: C₁₀H₁₀N₂O₃), the predicted molecular weight is approximately 206.07 g/mol .

Predicted Major Fragments:

| m/z | Proposed Fragment | Rationale |

| 206 | [M]⁺ | Molecular ion peak. |

| 177 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the propyl chain (β-cleavage). |

| 160 | [M - NO₂]⁺ | Loss of the nitro group. |

| 133 | [M - C₃H₇ - CO]⁺ | Subsequent loss of carbon monoxide from the benzoxazole ring after loss of the propyl group. |

The fragmentation is expected to be influenced by both the benzoxazole core and the substituents.[6][7] Cleavage of the propyl group and loss of the nitro group are anticipated to be significant fragmentation pathways.

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles and data from analogous compounds. Researchers synthesizing or working with this compound can use this guide as a reference for interpreting their experimental results, ensuring accurate structural characterization and high scientific integrity in their work.

References

- BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.

-

Sundaraganesan, N., Ilangovan, A., & Kalaichelvan, S. (2008). Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 566–571. [Link]

- Chemistry LibreTexts. (n.d.). Infrared of nitro compounds.

- BenchChem. (n.d.). Mass Spectrometry Fragmentation Analysis: 5-Chlorobenzo[d]oxazole-2-carbaldehyde and Comparative Compounds.

- ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex.

- ACS Publications. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society.

-

DeJongh, D. C., & Thomson, M. L. (1973). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 38(7), 1356–1360. [Link]

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.

- National Institutes of Health. (n.d.). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives.

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- BenchChem. (n.d.). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.

- ResearchGate. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone.

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- BenchChem. (n.d.). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.

- Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Nitro-2-propyl-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the single-crystal X-ray diffraction analysis of 4-Nitro-2-propyl-1,3-benzoxazole. As a molecule of interest within the broader class of benzoxazoles—a scaffold renowned for its diverse pharmacological activities—a detailed understanding of its three-dimensional structure is paramount for rational drug design and development.[1][2][3] This document will delve into the experimental design, data acquisition, and structural interpretation, grounded in established crystallographic principles and insights from related molecular structures.

Introduction: The Significance of Structural Elucidation

The benzoxazole core is a privileged heterocyclic motif found in numerous bioactive compounds with applications ranging from anticancer to anti-inflammatory agents.[2][3][4] The introduction of a nitro group and a propyl substituent at the 4- and 2-positions, respectively, is anticipated to modulate the molecule's electronic and steric properties, thereby influencing its biological target interactions and pharmacokinetic profile.

A definitive crystal structure analysis provides the precise atomic coordinates, bond lengths, bond angles, and torsional angles. This information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective analogues.

-

Computational Modeling: Providing an accurate, experimentally determined conformation for docking studies, molecular dynamics simulations, and quantum mechanical calculations.

-

Understanding Intermolecular Interactions: Revealing the packing motifs and non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that govern the solid-state properties and can influence solubility and crystal morphology.

-

Polymorph Screening: Establishing the definitive structure of a specific crystalline form, which is a critical aspect of pharmaceutical development.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The successful growth of single crystals suitable for X-ray diffraction is the foundational and often most challenging step. The anticipated synthetic route and subsequent crystallization strategy are outlined below.

Proposed Synthesis of this compound

The synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[2][5] For the target compound, a plausible synthetic pathway would involve the reaction of 2-amino-3-nitrophenol with butyric acid or one of its activated forms (e.g., butyryl chloride or butyric anhydride) under cyclizing conditions, such as in the presence of a dehydrating agent like polyphosphoric acid (PPA).[5]

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-amino-3-nitrophenol in a suitable solvent (e.g., toluene or xylene), add an equimolar amount of butyryl chloride dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and quench with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Single Crystal Growth

Obtaining diffraction-quality single crystals requires a systematic approach to crystallization. The choice of solvent and crystallization technique is critical.

Experimental Protocol: Crystallization

-

Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone).

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature.

-

Vapor Diffusion:

-

Liquid-Liquid: In a small vial, dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is sparingly soluble. The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility and promote crystal growth.

-

Solid-Liquid: Place the solid compound in a small vial and add a few drops of a solvent in which it is sparingly soluble. In a larger sealed container, place a more volatile solvent in which the compound is highly soluble. The vapor of the more volatile solvent will slowly dissolve the solid and create a saturated solution from which crystals may grow.

-

-

Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

The following workflow outlines the standard procedure for determining the crystal structure of a small organic molecule like this compound.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The initial atomic positions are refined using full-matrix least-squares methods against the experimental data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final structural model is validated using software tools like PLATON and submitted for a checkCIF report to ensure its quality and consistency.

Expected Structural Features and Discussion

While the precise crystal structure of this compound is yet to be determined, we can anticipate several key features based on the known structures of related benzoxazole derivatives.[6][7][8]

Molecular Geometry

The benzoxazole ring system is expected to be essentially planar.[6][7] The propyl group at the 2-position will likely adopt a staggered conformation to minimize steric hindrance. The nitro group at the 4-position is also expected to be nearly coplanar with the benzoxazole ring to maximize resonance stabilization.

Table 1: Anticipated Crystallographic and Refinement Data

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1, Pbca) |

| a (Å) | 5 - 15 |

| b (Å) | 5 - 20 |

| c (Å) | 10 - 25 |

| α, β, γ (°) | α=γ=90° (Monoclinic), α=β=γ=90° (Orthorhombic) |

| V (ų) | 1000 - 2500 |

| Z | 4 or 8 |

| Data Collection Temp. (K) | 100 |

| R-factor (R1) | < 0.05 |

| wR2 | < 0.15 |

| Goodness-of-fit (S) | ~1.0 |

Intermolecular Interactions and Crystal Packing

The crystal packing will be dictated by a combination of van der Waals forces and more specific intermolecular interactions. The presence of the nitro group introduces the possibility of C-H···O hydrogen bonds involving the nitro oxygen atoms and hydrogen atoms from neighboring molecules. Furthermore, π-π stacking interactions between the aromatic benzoxazole rings of adjacent molecules are likely to play a significant role in the overall crystal packing, as is common in planar aromatic systems.[8] The propyl group will contribute to the overall shape of the molecule and influence the packing efficiency through steric effects.

Conclusion and Future Directions

The determination of the single-crystal X-ray structure of this compound is a crucial step in understanding its physicochemical properties and biological activity. The methodologies outlined in this guide provide a robust framework for obtaining a high-resolution structure. The resulting structural data will empower medicinal chemists to engage in rational, structure-based drug design, leading to the development of novel benzoxazole-based therapeutics with improved efficacy and safety profiles. Future work should focus on co-crystallization with biological targets to directly visualize binding interactions and further inform the drug discovery process.

References

-

ResearchGate. (n.d.). Single-crystal X-ray structure of compound 12. Retrieved from [Link]

-

ResearchGate. (n.d.). X-Ray single-crystal data. Retrieved from [Link]

-

ResearchGate. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Retrieved from [Link]

-

PubChem. (n.d.). Benzoxazole, 2-(4-nitrophenyl)-. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of a styrylbenzoxazole derivative. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

-

National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

-

Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. (2025). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Retrieved from [Link]

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of a propyl 4-{[1-(2-methyl-4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}benzoate copper(II) chloride complex. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzo-2-oxa-1,3-diazole. Retrieved from [Link]

-

MDPI. (n.d.). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

PubMed. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Benzoxazole. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijpbs.com [ijpbs.com]

- 6. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 4-Nitro-2-propyl-1,3-benzoxazole in different solvents

An In-depth Technical Guide to the Solubility and Stability of 4-Nitro-2-propyl-1,3-benzoxazole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility and stability of the novel compound, this compound. Given the absence of extensive published data on this specific molecule, this document serves as a practical, in-depth manual outlining the necessary experimental protocols and the scientific rationale behind them.

Introduction: The Critical Role of Physicochemical Characterization

This compound belongs to the benzoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] The therapeutic potential of any new chemical entity is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Among the most critical of these are solubility and stability.

-

Solubility directly impacts bioavailability and the feasibility of developing various dosage forms. Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate absorption and therapeutic effect.[3] Understanding solubility in various organic solvents is also crucial for synthesis, purification, and formulation processes.[4]

-

Stability testing evaluates the effect of environmental factors on the quality of a drug substance.[5] It is essential for determining proper storage conditions, predicting shelf-life, and identifying potential degradation products that could impact efficacy or safety.[5][6]

This guide will provide detailed, step-by-step methodologies for the empirical determination of these properties for this compound.

Part 1: Solubility Determination

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. For this compound, its aromatic benzoxazole core, nitro group, and propyl chain suggest a degree of lipophilicity, likely resulting in low aqueous solubility but higher solubility in organic solvents.[4][7] The most reliable method for determining equilibrium solubility is the shake-flask method .[3][8]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Core Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. A good starting point is to aim for a suspension.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

To ensure complete removal of solid particles, centrifuge the samples.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the sample using a syringe filter (e.g., 0.22 µm) that is compatible with the solvent to remove any remaining microparticles.[8]

-

-

Quantification:

-

The concentration of this compound in the filtered supernatant can be determined using a validated analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

For UV-Vis, a calibration curve of absorbance versus known concentrations of the compound in the specific solvent must be prepared.

-

For HPLC, a similar calibration curve of peak area versus concentration is required.

-

Suggested Solvents for Analysis

A range of solvents should be tested to build a comprehensive solubility profile.

| Solvent Class | Examples | Rationale |

| Aqueous | Purified Water, Phosphate Buffered Saline (PBS) pH 7.4 | To determine solubility under physiological conditions, critical for predicting oral bioavailability. |

| Polar Protic | Methanol, Ethanol | Commonly used in synthesis, purification, and as co-solvents in formulations.[10] |

| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Important for analytical method development and as stock solution solvents. |

| Non-Polar | Toluene, Hexane | Provides information on the compound's lipophilicity and solubility in lipid-like environments. |

| Intermediate | Ethyl Acetate, Dichloromethane | Common solvents for extraction and chromatography.[10] |

Data Presentation: Solubility Profile

The results should be tabulated for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | Experimental Data | Experimental Data |

| PBS (pH 7.4) | 37 | Experimental Data | Experimental Data |

| Ethanol | 25 | Experimental Data | Experimental Data |

| DMSO | 25 | Experimental Data | Experimental Data |

| Ethyl Acetate | 25 | Experimental Data | Experimental Data |

| Toluene | 25 | Experimental Data | Experimental Data |

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Part 2: Stability Assessment

Stability studies are crucial to understand how a drug substance might change over time under the influence of various environmental factors.[11] Forced degradation (or stress testing) is a key component of this, where the compound is exposed to conditions more severe than accelerated stability testing.[11][12] This helps to identify likely degradation products and establish the stability-indicating nature of analytical methods.[11]

Experimental Protocol: Forced Degradation Studies

Core Principle: The compound is subjected to stress conditions (hydrolysis, oxidation, photolysis, thermal) to induce degradation. The extent of degradation and the formation of byproducts are monitored by a stability-indicating analytical method, typically HPLC.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a set period (e.g., 2, 4, 8, 24 hours).[13] Neutralize the sample with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60 °C) for a set period. Neutralize with 0.1 M HCl before analysis.[13]

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water and heat as in acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature for a set period.[12]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a specified duration. Also, heat a solution of the compound.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[14] A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis:

-

At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for analysis.

-

Analyze all samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). This method must be able to resolve the parent compound from all degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation of this compound.

-

Determine the number and relative amounts of degradation products formed under each stress condition.

-

Data Presentation: Forced Degradation Summary

The results should be summarized in a table.

| Stress Condition | Reagent/Condition | Duration | Degradation (%) | No. of Degradants | Major Degradant (Retention Time) |

| Acidic Hydrolysis | 0.1 M HCl, 80 °C | 24h | Experimental Data | Experimental Data | Experimental Data |

| Basic Hydrolysis | 0.1 M NaOH, 60 °C | 8h | Experimental Data | Experimental Data | Experimental Data |

| Neutral Hydrolysis | Water, 80 °C | 24h | Experimental Data | Experimental Data | Experimental Data |

| Oxidative Degradation | 3% H₂O₂, RT | 24h | Experimental Data | Experimental Data | Experimental Data |

| Thermal (Solid) | 100 °C | 48h | Experimental Data | Experimental Data | Experimental Data |

| Photolytic (Solution) | ICH Q1B specified light | 7 days | Experimental Data | Experimental Data | Experimental Data |

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation stability testing.

Conclusion

This guide provides the essential theoretical background and detailed experimental protocols for determining the solubility and stability of this compound. By following these self-validating systems, researchers can generate the critical data needed to advance this compound through the drug discovery and development pipeline. The presented workflows, data tables, and scientific rationale are designed to empower scientists with the tools for a thorough and accurate physicochemical characterization.

References

-

Ali, J., Khar, R. K., & Ahuja, A. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. 5

-

Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical products and Active Drug Substance. 15

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. 16

-

Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. 17

-

European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. 6

-

Kumar, A., & Singh, R. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. 18

-

BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles. 1

-

NanoValid. (2016). Procedure for solubility testing of NM suspension. 9

-

BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Solubility of 2-Nitrophenol. 8

-

CymitQuimica. (n.d.). CAS 273-53-0: Benzoxazole. 4

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 19

-

ChemicalBook. (2023). 1000018-05-2(this compound) Product Description. 20

-

Wikipedia. (n.d.). Benzoxazole. 7

-

Al-Mamun, M. A., & Islam, M. S. (2022). Forced Degradation – A Review. Dhaka University Journal of Pharmaceutical Sciences, 21(2), 205-218. 12

-

Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. 2

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. 11

-

Adhikari, A., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences, 111(8), 2135-2144. 14

-

Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. 13

-

Shinde, S. S., et al. (2018). Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies. Journal of Pharmaceutical and Biomedical Analysis, 155, 238-246. 21

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. 22

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 99(11), 4473-4493. 3

-

PubChem. (n.d.). Benzoxazole, 2-(4-nitrophenyl)-. 23

-

PubChem. (n.d.). 4-Nitrobenzo-2-oxa-1,3-diazole. 24

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 593. 25

-

Tkachev, V. V., et al. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Russian Journal of General Chemistry, 59(1), 197-200. 26

-

Reddy, T. R., & Goud, T. V. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4991. 27

-

BenchChem Technical Support Team. (2025). Navigating the Solubility Landscape of 4-Propyl-1,3-Oxazole in Organic Solvents: A Technical Guide. 28

-

Kumar, A., et al. (2010). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 18(16), 5899-5907. 29

-

Wang, L., et al. (2019). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 64(12), 5289-5298. 10

-

Santa Cruz Biotechnology. (n.d.). 4-nitro-2,1,3-benzoxadiazole. 30

-

Nardo, L., et al. (2016). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. The Journal of Organic Chemistry, 81(17), 7548-7557. 31

-

ChemicalBook. (2023). This compound | 1000018-05-2. 20

-

PubChem. (n.d.). Benzoxazole. 32

-

Szabó, D., et al. (2022). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 27(19), 6598. 33

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]

- 5. japsonline.com [japsonline.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Benzoxazole - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. materialneutral.info [materialneutral.info]

- 10. researchgate.net [researchgate.net]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biomedres.us [biomedres.us]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. edaegypt.gov.eg [edaegypt.gov.eg]

- 16. www3.paho.org [www3.paho.org]

- 17. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. This compound | 1000018-05-2 [chemicalbook.com]

- 21. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. inventivapharma.com [inventivapharma.com]

- 23. Benzoxazole, 2-(4-nitrophenyl)- | C13H8N2O3 | CID 70047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 4-Nitrobenzo-2-oxa-1,3-diazole | C6H3N3O3 | CID 27814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. scbt.com [scbt.com]

- 31. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Benzoxazole | C7H5NO | CID 9228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

Quantum Chemical Insights into 4-Nitro-2-propyl-1,3-benzoxazole: A Computational Guide for Drug Discovery

An in-depth technical guide by a Senior Application Scientist

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. 4-Nitro-2-propyl-1,3-benzoxazole, a specific analogue, presents an intriguing profile for further investigation. This guide provides a comprehensive walkthrough of the quantum chemical calculations used to elucidate its electronic structure, reactivity, and potential as a drug candidate. We will delve into the theoretical underpinnings of Density Functional Theory (DFT), provide a step-by-step computational protocol, and interpret the results in the context of drug discovery. This in silico approach is pivotal for accelerating the identification and optimization of novel therapeutic agents.

Introduction: The Therapeutic Potential of Benzoxazoles and the Role of Computational Chemistry

The Benzoxazole Scaffold in Medicinal Chemistry

Benzoxazoles are heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their unique chemical structure allows for a diverse range of substitutions, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The versatility of the benzoxazole ring system makes it a privileged scaffold in the design of new therapeutic agents.

Focus on this compound: Known Activities and Research Gaps

While the broader class of benzoxazoles is well-studied, this compound remains a less explored derivative. The introduction of a nitro group and a propyl chain at specific positions on the benzoxazole core can significantly influence its electronic properties and, consequently, its biological activity. Understanding these influences at a quantum mechanical level is crucial for unlocking its therapeutic potential and identifying potential research gaps.

The Power of In Silico Analysis: How Quantum Chemical Calculations Accelerate Drug Discovery

Computational chemistry, particularly quantum chemical calculations, provides a powerful lens through which we can examine molecules at the atomic and electronic levels. These in silico methods allow us to predict a molecule's geometry, stability, reactivity, and spectroscopic properties before it is even synthesized. This predictive power significantly reduces the time and resources required for drug discovery by enabling a more targeted and rational approach to molecular design.

Theoretical Framework and Computational Methodology

The Foundations: Introduction to Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become one of the most popular and versatile methods available in computational physics and chemistry. The core idea of DFT is to describe an interacting system of electrons via its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function.

Choosing the Right Tools: Selecting the Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

For our analysis of this compound, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, offering a good balance between computational cost and accuracy for a wide range of molecular systems.

The basis set is a set of mathematical functions used to represent the electronic wave function. The 6-311++G(d,p) basis set is a Pople-style basis set that provides a good description of the electron distribution in molecules. The inclusion of diffuse functions (++) is important for describing anions and weak interactions, while the polarization functions (d,p) allow for more flexibility in describing the shape of the electron clouds.

Software and Computational Environment

These calculations can be performed using various quantum chemistry software packages, such as Gaussian, ORCA, or GAMESS. The choice of software will depend on user preference and available computational resources.

Step-by-Step Computational Protocol

Molecular Structure Input and Initial Optimization

The first step is to build the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro). An initial, rough optimization using a faster, less computationally demanding method like molecular mechanics can be beneficial.

Geometry Optimization and Vibrational Frequency Analysis

-

Input File Preparation: Create an input file specifying the molecular coordinates, the chosen level of theory (B3LYP/6-311++G(d,p)), and the type of calculation (geometry optimization).

-